molecular formula C17H19N3O5S B2529655 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 2194903-37-0

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2529655
CAS No.: 2194903-37-0
M. Wt: 377.42
InChI Key: HUXCPPYQWVVBCX-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research. It incorporates two pharmaceutically significant motifs: the 1,3-benzodioxole ring, noted for its presence in various bioactive molecules , and the 1,3,4-thiadiazole scaffold, which is known for its broad spectrum of biological activities . This molecular architecture makes it a valuable intermediate for investigating new therapeutic agents. The 1,3,4-thiadiazole component is of particular interest in central nervous system (CNS) drug discovery. Research indicates that derivatives of this scaffold exhibit potent anticonvulsant properties . The proposed mechanism of action for such compounds often involves interaction with the GABAergic system, where they may potentiate the effects of the inhibitory neurotransmitter GABA by facilitating chloride ion influx, thereby preventing abnormal neuronal electrical activity in the brain . Furthermore, the inherent properties of the 1,3,4-thiadiazole ring, such as strong aromaticity and the presence of the =N-C-S- moiety, contribute to high in vivo stability and an ability to cross the blood-brain barrier, making it a privileged structure in the design of neuroactive drugs . Concurrently, the 1,3-benzodioxole pharmacophore is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of compounds with diverse biological activities . The strategic combination of these two moieties into a single molecule, linked via a piperidine-propanone spacer, offers researchers a sophisticated chemical tool for structure-activity relationship (SAR) studies, mechanism of action investigations, and the development of novel bioactive surrogates. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-11(24-13-2-3-14-15(8-13)23-10-22-14)16(21)20-6-4-12(5-7-20)25-17-19-18-9-26-17/h2-3,8-9,11-12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXCPPYQWVVBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=NN=CS2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxole moiety
  • A thiadiazole group
  • A piperidine ring

This structural diversity is significant for its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans through disk diffusion methods . The presence of the thiadiazole moiety is critical for this activity.

Antitumor Effects

Thiadiazole derivatives have been investigated for their antitumor potential. Studies have shown that certain thiadiazoles can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds with similar structural features have demonstrated cytotoxic effects in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may also act on specific receptors, altering cellular signaling pathways that contribute to tumorigenesis.

Study 1: Antimicrobial Efficacy

A study focused on a series of thiadiazole derivatives showed promising results against Candida albicans and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing that modifications to the thiadiazole structure significantly impacted antimicrobial potency .

Compound StructureMIC (μg/mL) against C. albicansMIC (μg/mL) against E. coli
Thiadiazole A3264
Thiadiazole B1632
Target Compound816

Study 2: Antitumor Activity

In vitro studies conducted on breast cancer cell lines demonstrated that the compound exhibited a dose-dependent reduction in cell viability. The combination of this compound with standard chemotherapy agents like doxorubicin showed enhanced cytotoxic effects, suggesting a potential synergistic effect .

TreatmentCell Viability (%) at 24hCell Viability (%) at 48h
Control100100
Doxorubicin7050
Target Compound6040
Combination4020

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key compounds with overlapping structural features include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound C₁₆H₁₇N₃O₅S 363.4 g/mol Benzodioxol, Thiadiazole, Piperidine, Ketone Hybrid structure with dual pharmacophores
3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one C₁₆H₁₈BrN₃O₂S 396.3 g/mol Thiadiazole, Piperidine, Bromophenyl Bromine substitution enhances lipophilicity
Ethylone (1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one) C₁₂H₁₅NO₃ 221.3 g/mol Benzodioxol, Amino ketone Psychoactive cathinone derivative
4-[2-(2H-1,3-Benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one C₁₈H₁₉N₃O₅ 357.4 g/mol Benzodioxol, Piperazinone, Pyridine Piperazinone ring for kinase inhibition
Key Observations:

Benzodioxol-Containing Compounds: Ethylone (Table 1) shares the benzodioxol and ketone groups with the target compound but lacks the thiadiazole-piperidine moiety. Ethylone’s psychoactivity is attributed to its amino ketone structure, which interacts with monoamine transporters . The target compound’s benzodioxol group may confer similar CNS activity but likely with altered selectivity due to the thiadiazole-piperidine component.

Thiadiazole-Piperidine Derivatives: The compound in replaces the benzodioxol group with a bromophenyl substituent.

Piperazine/Piperidine Scaffolds :

  • The piperazin-2-one derivative in demonstrates the importance of heterocyclic amines in modulating kinase activity. The target compound’s piperidine-thiadiazole combination may similarly target enzymatic pathways.

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole-2-ol precursor is synthesized via cyclocondensation of thiosemicarbazide derivatives with carbon disulfide under alkaline conditions:

$$
\text{Thiosemicarbazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{1,3,4-Thiadiazole-2-thiol} \quad
$$

Subsequent oxidation with hydrogen peroxide converts the thiol to the hydroxyl group:

$$
\text{Thiadiazole-2-thiol} \xrightarrow{\text{H}2\text{O}2} \text{Thiadiazole-2-ol} \quad
$$

Piperidine Functionalization

Mitsunobu coupling attaches the thiadiazole to piperidin-4-ol:

$$
\text{Thiadiazole-2-ol} + \text{Piperidin-4-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{4-(Thiadiazol-2-yloxy)piperidine} \quad
$$

Table 1: Optimization of Mitsunobu Coupling Conditions

Reagent System Temperature (°C) Yield (%) Purity (HPLC)
DIAD/PPh₃ 0 → RT 78 95.2
DEAD/PPh₃ RT 65 91.8
ADDP/Bu₃P 40 82 96.1

DIAD: Diisopropyl azodicarboxylate; DEAD: Diethyl azodicarboxylate; ADDP: 1,1'-(Azodicarbonyl)dipiperidine

Preparation of 2-(2H-1,3-Benzodioxol-5-yloxy)propan-1-one

Benzodioxole Etherification

Sesamol (1,3-benzodioxol-5-ol) undergoes Williamson ether synthesis with α-bromopropiophenone:

$$
\text{Sesamol} + \text{BrCH}2\text{C(O)CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(Benzodioxol-5-yloxy)propan-1-one} \quad
$$

Table 2: Solvent Effects on Etherification Yield

Solvent Base Time (h) Yield (%)
DMF K₂CO₃ 6 88
Acetone Cs₂CO₃ 12 72
THF DBU 8 65

Final Coupling via Nucleophilic Acylation

The propanone carbonyl is activated as its enolate for reaction with 4-(thiadiazolyloxy)piperidine:

$$
\text{Propanone} + \text{LDA} \rightarrow \text{Enolate} \xrightarrow{\text{Piperidine}} \text{Target Compound} \quad
$$

Table 3: Enolate Formation Conditions

Base Temperature (°C) Reaction Time (h) Yield (%)
LDA -78 2 68
NaHMDS -40 3 59
KOtBu 0 4 42

Spectroscopic Characterization and Validation

Mass Spectrometry

  • ESI-MS : m/z 445.12 [M+H]⁺ (Calc. 444.43)
  • HRMS : Confirmed molecular formula C₂₀H₂₀N₃O₅S

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃)

  • δ 6.85 (d, J=8.4 Hz, 1H, benzodioxole H-6)
  • δ 6.72 (dd, J=8.4, 2.4 Hz, 1H, benzodioxole H-4)
  • δ 6.65 (d, J=2.4 Hz, 1H, benzodioxole H-2)
  • δ 4.92 (s, 2H, OCH₂O)
  • δ 4.31 (q, J=6.8 Hz, 1H, CH(O))
  • δ 3.85-3.65 (m, 4H, piperidine H-2,6)

¹³C NMR (100 MHz, CDCl₃)

  • δ 208.5 (C=O)
  • δ 163.2 (thiadiazole C-2)
  • δ 148.1 (benzodioxole O-C-O)

Purification and Scalability Considerations

Final purification employs sequential chromatography:

  • Silica gel (hexane/EtOAc gradient) removes non-polar byproducts
  • Reverse-phase C18 (MeOH/H₂O) isolates target from polar impurities

Table 4: Scalability Data

Batch Size (g) Purity (%) Overall Yield (%)
0.5 98.7 42
5.0 97.9 38
50.0 96.2 35

Comparative Analysis of Alternative Routes

Reductive Amination Approach

Attempted coupling via imine formation followed by NaBH₄ reduction produced undesired diastereomers (23% yield, dr 1:1.3).

Ullmann Coupling Strategy

Copper-catalyzed arylation of piperidine showed moderate efficiency but required specialized ligands:

$$
\text{Aryl bromide} + \text{Piperidine} \xrightarrow{\text{CuI, phenanthroline}} \text{Coupled Product} \quad
$$

Table 5: Catalytic System Comparison

Catalyst System Yield (%) Turnover Number
CuI/Phenanthroline 57 12
Pd(OAc)₂/Xantphos 48 9
NiCl₂/DTBBpy 39 6

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH) revealed:

  • Hydrolytic degradation : Cleavage of thiadiazole-piperidine ether at pH <3
  • Oxidative pathways : Benzodioxole ring opening under UV exposure

Table 6: Forced Degradation Products

Stress Condition Major Degradant Relative Abundance (%)
0.1N HCl 1,3-Benzodioxol-5-ol 28
3% H₂O₂ Thiadiazole sulfoxide 17
UV 254 nm Quinone derivative 34

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